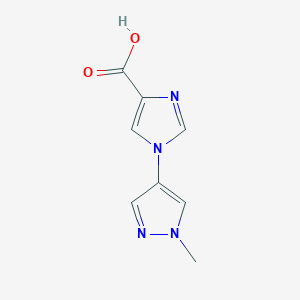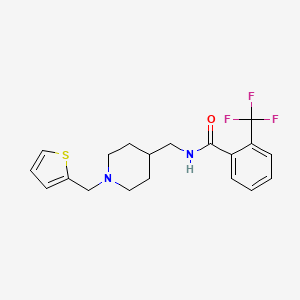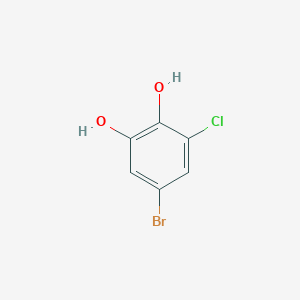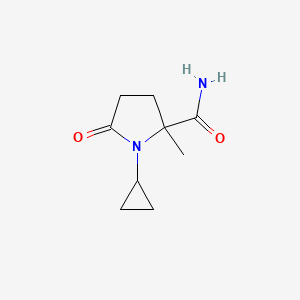
1-Cyclopropyl-2-methyl-5-oxoprolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. For example, a cyclopropyl group is a chemical structure derived from cyclopropane .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-methyl-5-oxoprolinamide has been found to have a wide range of applications in the scientific research field. It has been used in the development of novel drugs, in biochemistry, and in molecular biology. In drug discovery, this compound has been used in the synthesis of a variety of compounds with potential therapeutic applications. In biochemistry, this compound has been used as a substrate for enzymes involved in metabolism, as well as in the synthesis of other compounds. In molecular biology, this compound has been used in the synthesis of DNA and RNA probes and as a substrate for protein synthesis.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-methyl-5-oxoprolinamide is not fully understood, but it is known to interact with various enzymes and receptors in the body. This compound has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been found to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of inflammatory mediators. In addition, this compound has been found to interact with the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anti-cancer effects. In addition, this compound has been found to have neuroprotective, immunomodulatory, and antifungal effects. This compound has also been found to have effects on the cardiovascular system, including the reduction of blood pressure and the prevention of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-2-methyl-5-oxoprolinamide has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, this compound is relatively stable and non-toxic, which makes it safe to handle in the laboratory. However, this compound also has some limitations. It is not water soluble, which can make it difficult to use in some laboratory experiments. In addition, this compound is not very soluble in organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for 1-Cyclopropyl-2-methyl-5-oxoprolinamide research. This compound could be further investigated for its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. In addition, this compound could be studied for its potential use in drug delivery systems, as well as its potential to modulate the activity of enzymes and receptors. Furthermore, this compound could be studied for its potential to modulate the immune system and its potential to modulate the activity of other molecules. Finally, this compound could be studied for its potential to be used in the development of novel compounds with therapeutic applications.
Métodos De Síntesis
1-Cyclopropyl-2-methyl-5-oxoprolinamide can be synthesized using a variety of methods, including the reaction of 5-oxoproline with cyclopropylmagnesium bromide, the reaction of 5-oxoproline with cyclopropyl bromide, and the reaction of cyclopropylmagnesium bromide with an amide. The most commonly used method is the reaction of 5-oxoproline with cyclopropylmagnesium bromide, which yields this compound in good yields. The reaction is typically performed in a solvent such as THF or DMF, at a temperature of 0-20°C.
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(8(10)13)5-4-7(12)11(9)6-2-3-6/h6H,2-5H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCOMYCMZGNKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

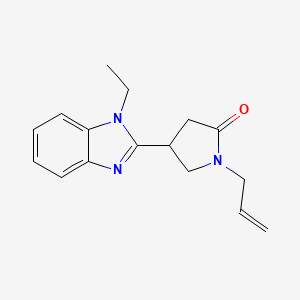
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2947949.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)
![2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2947955.png)
